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molecular formula C15H10FNS B8507310 4-[2-(4-Fluorophenyl)thiophen-3-yl]pyridine CAS No. 443685-67-4

4-[2-(4-Fluorophenyl)thiophen-3-yl]pyridine

Cat. No. B8507310
M. Wt: 255.31 g/mol
InChI Key: FENQIXJSIZBQCL-UHFFFAOYSA-N
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Patent
US07091352B2

Procedure details

Quinoline (42 ml) and copper powder (2.95 g, 46.4 mmol) were added to 5-carboxy-2-(4-fluorophenyl)-3-(pyridin-4-yl)thiophene (12.64 g (42.2 mmol), prepared as described in 2))), and the resulting mixture was stirred at 240° C. for 2.5 hours. At the end of this time, the reaction mixture was cooled to room temperature and was filtered off. The filtrate was partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel (eluent, hexane:ethyl acetate=1:1), to give the title compound (11.81 g) as a brown powder (yield quantitative).
Quantity
42 mL
Type
reactant
Reaction Step One
Name
5-carboxy-2-(4-fluorophenyl)-3-(pyridin-4-yl)thiophene
Quantity
12.64 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2.95 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1.C([C:14]1[S:18][C:17]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[C:16]([C:26]2[CH:31]=[CH:30][N:29]=[CH:28][CH:27]=2)[CH:15]=1)(O)=O>[Cu]>[F:25][C:22]1[CH:21]=[CH:20][C:19]([C:17]2[S:18][CH:14]=[CH:15][C:16]=2[C:26]2[CH:31]=[CH:30][N:29]=[CH:28][CH:27]=2)=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
5-carboxy-2-(4-fluorophenyl)-3-(pyridin-4-yl)thiophene
Quantity
12.64 g
Type
reactant
Smiles
C(=O)(O)C1=CC(=C(S1)C1=CC=C(C=C1)F)C1=CC=NC=C1
Name
copper
Quantity
2.95 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Stirring
Type
CUSTOM
Details
was stirred at 240° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time, the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography through silica gel (eluent, hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1SC=CC1C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.81 g
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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